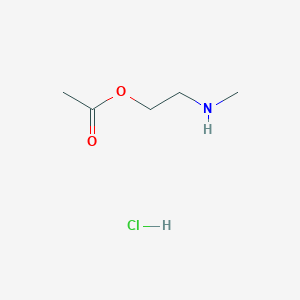

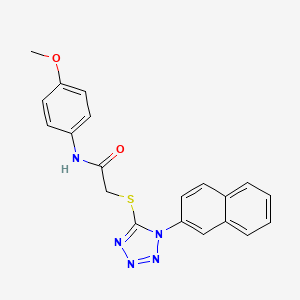

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a novel compound that has gained attention due to its potential applications in scientific research. This compound is a pyridazinone derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Novel Compounds

Research on related pyridazinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. The synthesis of these compounds involves various chemical transformations, aiming to explore their biological activities and potential therapeutic applications. Notably, the study by Sharma and Bansal (2016) identified specific pyridazinone derivatives as ideal anti-inflammatory agents with remarkable selectivity for the COX-2 enzyme, devoid of any ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Molecular Docking and In Vitro Screening

Further research has extended into molecular docking and in vitro screening of newly synthesized compounds to assess their interactions with biological targets. A study by Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, which were then subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating the compounds' potential for antimicrobial and antioxidant activities (Flefel et al., 2018).

Structural Diversity and Anticancer Activity

The generation of structurally diverse libraries through various chemical reactions has been another focal point of research. For instance, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions, generating a wide array of compounds with potential biological activities (Roman, 2013). Similarly, research by Elewa et al. (2021) focused on synthesizing 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile derivatives, evaluating their antibacterial and antitumor activities, highlighting the potential of such compounds in cancer therapy (Elewa et al., 2021).

properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEKSFORMHOWTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)